6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate
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Overview
Description
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate is a complex organic compound with a unique structure that includes an epoxide and oxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate typically involves multi-step organic reactions. The starting materials often include polycyclic aromatic hydrocarbons, which undergo a series of functional group transformations, including epoxidation and acetylation, to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols.
Scientific Research Applications
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-, diacetate involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring can react with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate cellular pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
6H-Hydroxylphenanthro[4,5-cde]oxepin-4(6H)-one: A related compound with a similar core structure but different functional groups.
4,7-Dihydro-4,6a-epoxychryseno[4,5-cde]oxepine-6,7(6H)-diol: Another similar compound with slight variations in its chemical structure.
Properties
CAS No. |
62533-87-3 |
---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(19-acetyloxy-18,22-dioxahexacyclo[10.7.2.11,17.03,8.09,20.016,21]docosa-3,5,7,9(20),10,12(21),13,15-octaen-2-yl) acetate |
InChI |
InChI=1S/C24H18O6/c1-12(25)27-21-17-8-4-3-7-15(17)16-11-10-14-6-5-9-18-19(14)20(16)24(21)23(28-13(2)26)29-22(18)30-24/h3-11,21-23H,1-2H3 |
InChI Key |
NFISTGVMNQGORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=C4C15C(OC(O5)C6=CC=CC(=C64)C=C3)OC(=O)C |
Origin of Product |
United States |
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